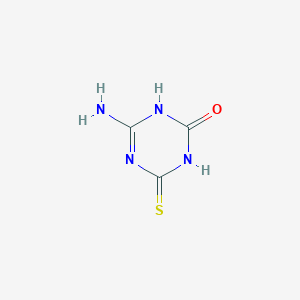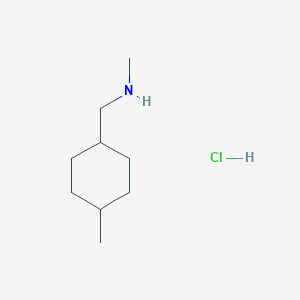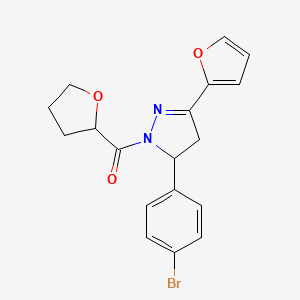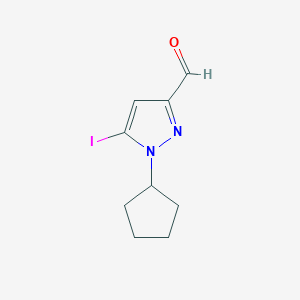![molecular formula C14H17FN2O2S2 B2899959 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide CAS No. 941934-21-0](/img/structure/B2899959.png)
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents. Sulfonamides have a wide range of medicinal properties including antibacterial, diuretic, and anticonvulsant effects . The presence of the thiophene ring, a sulfur-containing heterocycle, can also contribute to the biological activity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, a dimethylaminoethyl group, and a fluorobenzene sulfonamide group. These functional groups could potentially engage in various types of intermolecular interactions, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the sulfonamide group might be susceptible to hydrolysis under acidic or alkaline conditions. The thiophene ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonamide group and the potentially charged dimethylamino group could enhance its water solubility. The presence of the aromatic thiophene and fluorobenzene rings could contribute to its lipophilicity .作用機序
DREADD works by selectively activating or inhibiting specific neurons in the brain. When DREADD is activated, it triggers a series of intracellular signaling pathways that lead to changes in neuronal activity. This allows researchers to selectively activate or inhibit specific neurons in the brain, depending on the specific research question.
Biochemical and Physiological Effects
DREADD has been shown to have a variety of biochemical and physiological effects on the brain. For example, activating DREADD in specific neurons has been shown to enhance learning and memory, while inhibiting DREADD in other neurons has been shown to reduce anxiety and depression.
実験室実験の利点と制限
One of the main advantages of using DREADD in scientific research is its specificity. By selectively activating or inhibiting specific neurons using DREADD, researchers can study the effects of these neurons on various physiological processes with a high degree of precision. However, there are also limitations to using DREADD in lab experiments, such as the potential for off-target effects and the possibility of inducing non-physiological responses.
将来の方向性
There are many potential future directions for research using DREADD. For example, researchers could use DREADD to study the effects of specific neurons on complex behaviors, such as social interaction and decision-making. Additionally, DREADD could be used to develop new therapies for neurological disorders, such as Parkinson's disease and epilepsy, by selectively activating or inhibiting specific neurons in the brain.
合成法
The synthesis of DREADD involves the modification of the muscarinic acetylcholine receptor using genetic engineering techniques. The modified receptor is then expressed in neurons using viral vectors, allowing researchers to selectively activate or inhibit specific neurons in the brain.
科学的研究の応用
DREADD has been widely used in scientific research to study the functions of specific neurons in the brain. By selectively activating or inhibiting specific neurons using DREADD, researchers can study the effects of these neurons on various physiological processes, such as learning and memory, anxiety, and addiction.
Safety and Hazards
特性
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S2/c1-17(2)13(14-4-3-9-20-14)10-16-21(18,19)12-7-5-11(15)6-8-12/h3-9,13,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSGBTAIJNZXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)F)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2899876.png)
![8-(azepan-1-yl)-7-{3-[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2899879.png)
![1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2899881.png)
![N-[2-(2-Chloro-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2899882.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2899885.png)

![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2899887.png)


![N-benzyl-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2899892.png)
![1-(2,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2899893.png)
![[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol](/img/structure/B2899894.png)
